4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxaboroles, which are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of fluorinated benzene derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron-containing moiety into the fluorinated benzene ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or toluene, and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: Halogen substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing antifungal, antibacterial, and antiviral agents.
Materials Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and replication . The compound forms a stable adduct with the enzyme, blocking its activity and preventing the synthesis of essential proteins .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Used in organic electronics.
Uniqueness
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H5BF2O3 |
---|---|
Molecular Weight |
185.92 g/mol |
IUPAC Name |
4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C7H5BF2O3/c9-6-3-2-13-8(12)4(3)1-5(11)7(6)10/h1,11-12H,2H2 |
InChI Key |
ASAQVOXEIUGKKD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C(=C2CO1)F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.